4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride
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Description
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone dihydrochloride (Md3APB) is a synthetic organic compound used in a variety of scientific research applications. It is a member of the pyridyl series of compounds, which are often used in medicinal chemistry, as well as in the development of new drug compounds. Md3APB is a versatile compound, with a wide range of potential applications in the laboratory.
Scientific Research Applications
Analytical Methodologies
The compound 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride has been studied for its utility in analytical methodologies. Infrared (IR) and proton nuclear magnetic resonance (H1NMR) spectroscopy have been utilized for the identification and structural analysis of this compound, showcasing its relevance in pharmaceutical analysis for substance identification and structure determination (Беликов, Боровский, & Ларский, 2015).
Carcinogenic Metabolite Study
Research has identified DNA adducts produced by the reaction of 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone with deoxyguanosine and DNA, indicating the compound's significance in studying the carcinogenic activity of tobacco-specific nitrosamines. This insight is crucial for understanding the chemical pathways leading to cancer in smokers, providing a foundation for potential therapeutic targets (Upadhyaya, Sturla, Tretyakova, Ziegel, Villalta, Wang, & Hecht, 2003).
Structural and Spectroscopic Analysis
Studies on derivatives of butanoic acid, such as 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid, using spectroscopic methods and theoretical calculations have provided deep insights into the molecular structure, vibrational properties, and electronic characteristics. This research also explores their potential as nonlinear optical materials due to their significant dipole moment and hyperpolarizabilities, highlighting the broader chemical and physical research applications of related compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biomarker Analysis in Smokers
Investigations have quantitatively analyzed the urinary biomarkers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. This research is pivotal in understanding the extent of tobacco-specific carcinogen exposure and its metabolic pathways, providing essential data for public health studies and interventions aimed at reducing smoking-related cancer risks (Jing, Wang, Upadhyaya, Jain, Yuan, Hatsukami, Hecht, & Stepanov, 2014).
Metabolic Activation and Cancer Risk Assessment
The metabolic activation of NNK, a tobacco-specific carcinogen, has been explored to understand the significant pathways leading to lung cancer in smokers. This research underscores the complex interactions between carcinogens and human DNA, shedding light on the mechanisms of carcinogenesis and emphasizing the critical need for targeted cancer prevention strategies (Stepanov, Upadhyaya, Carmella, Feuer, Jensen, Hatsukami, & Hecht, 2008).
properties
IUPAC Name |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662092 |
Source
|
Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189727-40-9 |
Source
|
Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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